molecular formula C9H8BrFO2 B8803311 2-Bromo-3-(4-fluorophenyl)propanoic acid

2-Bromo-3-(4-fluorophenyl)propanoic acid

Cat. No.: B8803311
M. Wt: 247.06 g/mol
InChI Key: AVZQUBVTIHNGRC-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-fluorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a bromine atom at the β-position (C2) of the propanoic acid chain and a 4-fluorophenyl group at the γ-position (C3). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features—electron-withdrawing fluorine and bromine substituents—enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-bromo-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrFO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13)

InChI Key

AVZQUBVTIHNGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen and Aryl Substituents

The following table compares 2-bromo-3-(4-fluorophenyl)propanoic acid with key analogues, emphasizing substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features References
This compound C₉H₈BrFO₂ 247.06 C2: Br; C3: 4-fluorophenyl High reactivity due to β-bromo and electron-deficient aryl group.
3-(2-Bromo-4-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 Phenyl ring: 2-Br, 4-F Used in medicinal chemistry (e.g., kinase inhibitors).
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 Phenyl ring: 3-Br, 2-F Ortho-fluorine induces steric hindrance, altering reaction pathways.
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanoic acid C₁₀H₈BrF₃O₂ 289.07 C2: Br; C3: 4-CF₃-phenyl Strong electron-withdrawing CF₃ group increases acidity (pKa ~2.5).
4-Bromo-L-phenylalanine C₉H₁₀BrNO₂ 244.09 Phenyl ring: 4-Br; C2: NH₂ Amino acid derivative; used in peptide synthesis and enzyme studies.
3-(4-Bromophenyl)propanoic acid C₉H₉BrO₂ 229.07 Phenyl ring: 4-Br Simpler structure; common intermediate in Suzuki-Miyaura couplings.
2-(4-Bromo-3-methylphenyl)propanoic acid C₁₀H₁₁BrO₂ 250.66 Phenyl ring: 4-Br, 3-CH₃ Methyl group enhances lipophilicity; used in agrochemicals.
Electronic Effects
  • Fluorine vs. Bromine on the Aryl Ring: Compounds like 3-(2-bromo-4-fluorophenyl)propanoic acid exhibit dual halogen effects, where fluorine (electron-withdrawing) directs electrophilic substitution, while bromine stabilizes intermediates. In contrast, this compound’s bromine on the propanoic chain facilitates β-elimination or nucleophilic displacement.
  • Trifluoromethyl Substituents: The CF₃ group in 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoic acid significantly lowers the pKa of the carboxylic acid (enhancing water solubility at physiological pH), making it suitable for drug design.
Steric and Conformational Effects
  • Ortho-Substituted Analogues: 3-(3-bromo-2-fluorophenyl)propanoic acid experiences steric hindrance between ortho-fluorine and the propanoic chain, reducing rotational freedom and altering crystal packing (as seen in X-ray studies of similar compounds ).

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(4-fluorophenyl)propanoic acid, and how are intermediates characterized?

Methodological Answer: A common approach involves Grignard reagent addition to α-bromo esters, followed by hydrolysis and decarboxylation. For example, 4-fluorophenylmagnesium bromide reacts with ethyl 2-cyano-3-substituted propanoate intermediates under anhydrous conditions (toluene/ether), followed by acid-catalyzed hydrolysis (H₂SO₄ in acetic acid/water) to yield the target compound . Characterization typically employs NMR (¹H/¹³C) to confirm regiochemistry and LC-MS/HPLC to assess purity. X-ray crystallography (using SHELX or ORTEP-3 ) may resolve stereochemical ambiguities in intermediates.

Q. Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and bond angles, particularly for bromine/fluorine substitution patterns. SHELXL refinement is preferred for handling heavy atoms like bromine.
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environment shifts, while 2D COSY/NOESY clarifies proton coupling in the propanoic acid backbone .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm) and detects halogen isotopic patterns .

Q. What are its primary applications in medicinal chemistry research?

Methodological Answer: This compound serves as a precursor for bioactive molecules, such as thromboxane A₂ receptor antagonists (e.g., Ramatroban derivatives) . Its 4-fluorophenyl group enhances metabolic stability in vivo, while the bromine atom allows further functionalization via Suzuki coupling. Bioactivity assays (e.g., COX-2 inhibition ) require purity >95% (validated by HPLC) to avoid false positives.

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state). Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening.
  • DFT calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine disordered structures .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

  • Impurity control : Bromine-mediated side reactions (e.g., elimination to α,β-unsaturated acids) require strict temperature control (<0°C during Grignard addition) .
  • Workflow optimization : Switch from batch to flow chemistry for exothermic hydrolysis steps.
  • Purification : Use recrystallization (ethanol/water) instead of column chromatography for gram-scale batches .

Q. How is this compound utilized in mechanistic studies of enzyme inhibition?

Methodological Answer:

  • Docking simulations : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2). The fluorophenyl group’s hydrophobicity and bromine’s steric bulk are critical for active-site interactions .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate computational models .

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